Isoquinoline-1-carboxylic acid

Catalog No.
S703415
CAS No.
486-73-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-1-carboxylic acid

CAS Number

486-73-7

Product Name

Isoquinoline-1-carboxylic acid

IUPAC Name

isoquinoline-1-carboxylic acid

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)

InChI Key

XAAKCCMYRKZRAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)O

Precursor for Diverse Heterocycles

ICA acts as a versatile starting material for the synthesis of various heterocyclic compounds, which are molecules containing atoms other than carbon and hydrogen in their rings. These heterocycles often possess unique biological properties, making them valuable in drug discovery and other areas of research.

For example, ICA can be used to synthesize derivatives with potential anti-cancer activity []. It can also serve as a precursor for the preparation of isoquinoline alkaloids, a diverse group of natural products with various pharmacological properties [].

Organic Synthesis and Medicinal Chemistry

ICA's presence in various organic syntheses extends beyond its role as a precursor for heterocycles. Its diverse reactivity allows it to participate in various reactions, making it a valuable tool for organic chemists.

One example involves its use in the synthesis of complex organic molecules relevant to medicinal chemistry research []. Additionally, ICA can be employed in the preparation of fluorescent probes, which are valuable tools for studying biological processes at the cellular and molecular level [].

Isoquinoline-1-carboxylic acid, also known as 1-isoquinolinecarboxylic acid, is an aromatic organic compound with the molecular formula C10H7NO2C_{10}H_{7}NO_{2} and a molecular weight of approximately 173.17 g/mol. This compound features a carboxylic acid group attached to the isoquinoline structure, which consists of a fused benzene and pyridine ring. Isoquinoline-1-carboxylic acid is a light orange to yellow crystalline solid that is soluble in water and exhibits various chemical properties relevant in both organic synthesis and biological applications .

Currently, there's limited information on the specific mechanism of action of isoquinoline-1-carboxylic acid itself. However, its significance lies in its potential to be transformed into various bioactive alkaloids with well-defined mechanisms. For instance, some isoquinoline alkaloids act as neurotransmitters or interact with receptors in the body, leading to physiological effects [].

  • Electrochemical Reduction: The anion of isoquinoline-1-carboxylic acid can undergo electrochemical reduction, yielding isoquinoline as a product. This reaction is significant as it represents a rare case of cathodic decarboxylation in monocarboxylic acids .
  • Nucleophilic Substitution: The carboxylic acid group can react with nitrogen-centered nucleophiles, leading to various derivatives. For example, reactions with amines can yield amides or other functionalized products .

Isoquinoline-1-carboxylic acid exhibits various biological activities, including:

  • Anticonvulsant Properties: Benzylamides derived from isoquinoline-1-carboxylic acids have shown anticonvulsant activity, indicating potential therapeutic applications in treating seizure disorders .
  • Antimicrobial Activity: Compounds related to isoquinoline structures have been investigated for their antimicrobial properties, contributing to their relevance in pharmaceutical research.

Several synthesis methods for isoquinoline-1-carboxylic acid have been reported:

  • Electrochemical Methods: As mentioned earlier, the electrochemical reduction of its anion can yield isoquinoline, demonstrating a unique pathway for synthesis under specific conditions .
  • Conventional Organic Synthesis: Isoquinoline-1-carboxylic acid can be synthesized through traditional organic reactions involving isoquinoline derivatives and carboxylation reactions.

Research into the interactions of isoquinoline-1-carboxylic acid with other compounds has revealed insights into its reactivity and potential applications:

  • Complex Formation: Isoquinoline derivatives have been explored for their ability to form complexes with metals, such as oxorhenium(V), which may have catalytic applications .

Isoquinoline-1-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

CompoundStructure TypeUnique Features
IsoquinolineAromatic heterocycleBase structure without carboxyl group
QuinolineAromatic heterocycleSimilar structure but different nitrogen positioning
Isoquinoline-3-carboxylic acidAromatic heterocycleCarboxyl group at a different position
4-BromoisoquinolineHalogenated isoquinolineHalogen substitution affecting reactivity

Isoquinoline-1-carboxylic acid is unique due to its specific position of the carboxyl group on the isoquinoline ring, which influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

486-73-7

Wikipedia

Isoquinoline-1-carboxylic acid

Dates

Modify: 2023-08-15

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